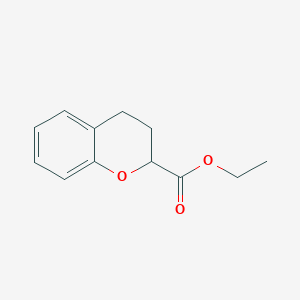

Ethyl Chroman-2-carboxylate

Vue d'ensemble

Description

Ethyl Chroman-2-carboxylate is an organic compound belonging to the chromane family, which is a subclass of benzopyran derivatives. Chromanes are known for their diverse biological and pharmacological activities. This compound is characterized by its chromane core structure with an ethyl ester functional group at the second carbon position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Chroman-2-carboxylate typically involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols through an organocatalytic domino Michael/hemiacetalization reaction. This is followed by oxidation and dehydroxylation steps. The reaction is catalyzed by modularly designed organocatalysts, which are self-assembled from cinchona alkaloid derivatives and amino acids in the reaction media. The reaction conditions include the use of a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl Chroman-2-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to chroman-2-one derivatives.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Chroman-2-one derivatives.

Reduction: Amino chromane derivatives.

Substitution: Various substituted chromane derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Ethyl chroman-2-carboxylate serves as an important intermediate in organic synthesis. Its derivatives are utilized in the development of more complex organic molecules. The compound's ability to undergo various chemical transformations makes it a valuable tool in synthetic organic chemistry.

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Oxidation | This compound → 4-oxo-chroman-2-carboxylate | Formation of ketone derivative |

| Reduction | This compound → Ethyl 4-hydroxychroman-2-methanol | Alcohol formation |

| Substitution | This compound + Nucleophile → Substituted chroman derivative | Diverse products |

Biology

Research indicates that this compound and its derivatives exhibit significant biological activities, particularly in the context of lipid metabolism.

Case Study: Antilipidemic Activity

A study investigated the effects of ethyl 6-substituted chroman-2-carboxylates on lipid levels in hyperlipidemic rat models. The results demonstrated that certain derivatives could effectively lower triglyceride levels without affecting cholesterol levels, suggesting a unique mechanism of action distinct from other lipid-lowering agents .

Medicine

The compound is being explored for its potential therapeutic properties, including:

- Antioxidant Effects: The structural features of this compound suggest it may scavenge free radicals, contributing to cellular protection.

- Anti-inflammatory Activity: Preliminary studies indicate that derivatives may modulate inflammatory pathways, offering potential benefits in treating chronic inflammatory diseases.

Clinical Implications:

Ongoing research aims to elucidate the mechanisms through which these compounds exert their effects, paving the way for new therapeutic agents targeting metabolic disorders.

Industry

In industrial applications, this compound is utilized as a precursor for synthesizing fine chemicals and agrochemicals. Its derivatives are also explored for use in producing bioactive compounds relevant to pharmaceuticals.

Mécanisme D'action

The mechanism of action of Ethyl Chroman-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Ethyl Chroman-2-carboxylate can be compared with other similar compounds, such as:

Chroman-2-one: Lacks the ethyl ester group but shares the chromane core structure.

Chroman-4-one: Differs in the position of the carbonyl group.

Coumarin: Contains a lactone ring fused to a benzene ring, similar to chromane derivatives but with different functional groups.

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other chromane derivatives .

Activité Biologique

Ethyl Chroman-2-carboxylate, a compound with the chemical formula C₁₂H₁₄O₃, belongs to the class of chroman derivatives. Its unique bicyclic structure, characterized by an ethyl ester group at the carboxylic acid position, contributes to its significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound exhibits various biological activities, primarily attributed to its interaction with specific biological targets. The compound has been studied for its potential antineoplastic , antiherpetic , and antimicrobial properties. It is known to inhibit key enzymes such as protein kinases and aldose reductase, as well as HIV-1 reverse transcriptase.

The synthesis of this compound can be achieved through a highly enantio- and diastereoselective method involving an organocatalytic domino Michael/hemiacetalization reaction. This method enhances the compound's selectivity and efficacy in biological systems.

Biochemical Pathways

Chroman derivatives, including this compound, are involved in several critical biochemical pathways. They affect cellular processes such as:

- Cellular Growth Control : Influencing cell proliferation and differentiation.

- Apoptosis : Inducing programmed cell death in cancerous cells.

- Immune Response : Modulating inflammatory responses within the body.

- Cellular Stress Responses : Acting as protectants against oxidative stress.

Research Findings

Numerous studies have highlighted the biological activities of this compound. Below is a summary of key findings from various research efforts:

Case Studies

- Antineoplastic Activity : A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent.

- Antiviral Properties : Research into the compound's antiviral effects indicated that it could inhibit herpes simplex virus type 1 (HSV-1) replication in vitro, marking it as a candidate for further development in antiviral therapies .

- Lipid Metabolism : In animal models, this compound was shown to positively influence lipid metabolism by lowering triglyceride levels without affecting cholesterol levels significantly . This suggests its utility in managing hyperlipidemia.

Propriétés

IUPAC Name |

ethyl 3,4-dihydro-2H-chromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOZUQKKUGXCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.